N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
- Novel Pyridothienopyrimidines and Derivatives : The compound and its derivatives are pivotal in synthesizing a variety of pyridothienopyrimidines, pyridothienopyrimidothiazines, and related compounds, showcasing their utility in heterocyclic chemistry. These syntheses involve reactions with carbon disulphide, acetic anhydride, and other reagents, leading to the formation of diverse heterocyclic structures with potential for further application in pharmaceutical chemistry (Bakhite, Radwan, & El-Dean, 2000).
Biological Activity
Antimicrobial Activity : Certain derivatives have been synthesized with the purpose of evaluating their antimicrobial activities. These studies indicate the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Potential in Dyeing and Biological Applications : Novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers have been developed from related compounds. These dyes not only serve functional dyeing purposes but also exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating biologically active and sterile fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Synthesis of Fused Heterocycles
- Fused Heterocyclic Structures : Research has focused on developing new synthetic routes to fused heterocyclic systems based on thieno[2,3-b]pyridine. These syntheses are fundamental in exploring new therapeutic agents, given the significance of fused heterocycles in drug discovery (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).
Antiproliferative Activity
- Antiproliferative Compounds : The exploration of 2-arylcarboxamide-thieno[2,3-b]pyridines has shown antiproliferative activities against specific enzymes, indicating their potential in developing anticancer therapies (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).
Mechanism of Action
Target of Action
The primary targets of N-(3-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infectious diseases, and the compound’s interaction with these targets can lead to antimicrobial effects .
Mode of Action
The compound interacts with its microbial targets by inhibiting their growth . This results in the inhibition of microbial growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with microbial growth and proliferation . By inhibiting these pathways, the compound prevents the microbes from multiplying and spreading, thereby exerting its antimicrobial effects . The downstream effects of this action include the reduction of infection and the alleviation of symptoms associated with microbial diseases .
Pharmacokinetics
The bioavailability parameters of similar compounds have been calculated in silico , suggesting that computational methods may be used to predict the ADME properties of this compound.
Result of Action
The primary result of the compound’s action is the inhibition of microbial growth . This leads to a reduction in the severity of microbial infections and an improvement in the patient’s condition . In addition, the compound has shown a moderate antidote effect against the 2,4-D herbicide in laboratory experiments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-9-7-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-5-12(8-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLMZDPRPFAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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